Cas no 124529-07-3 (D-Cysteine,N-(2-methyl-1-oxopropyl)-)

D-Cysteine,N-(2-methyl-1-oxopropyl)- 化学的及び物理的性質
名前と識別子
-
- D-Cysteine,N-(2-methyl-1-oxopropyl)-
- N-ISOBUTYRYL-D-CYSTEINE
- N-(2-methylpropanoyl)-D-cysteine
- I-BUT-D-CYS-OH
- ISOBUTYRYL-D-CYS-OH
- ISOBUTYRYL-D-CYSTEINE
- N-(2-METHYLPROPIONYL)-D-CYSTEINE
- N-ISOBUTYRYL-D-CYSTEINE FLUKABRAND &
- BWBQXMAXLAHHTK-RXMQYKEDSA-N
- N-(2-Methylpropionyl)-D-cysteine;
- J-005091
- (2S)-2-(2-methylpropanoylamino)-3-sulfanylpropanoic acid
- 124529-07-3
- N-isobutyryl-d-cys
- DTXSID00357425
- D-Cysteine, N-(2-methyl-1-oxopropyl)-
- N-Isobutyryl-D-cysteine, for chiral derivatization, >=97.0%
- SCHEMBL3014643
-
- MDL: MFCD00155641
- インチ: InChI=1S/C7H13NO3S/c1-4(2)6(9)8-5(3-12)7(10)11/h4-5,12H,3H2,1-2H3,(H,8,9)(H,10,11)
- InChIKey: BWBQXMAXLAHHTK-RXMQYKEDSA-N
- ほほえんだ: CC(C)C(NC(C(O)=O)CS)=O
計算された属性
- せいみつぶんしりょう: 191.06169
- どういたいしつりょう: 191.06161445g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 182
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- ひょうめんでんか: 0
- 互変異性体の数: 2
- トポロジー分子極性表面積: 66.4
じっけんとくせい
- 色と性状: けっしょう
- ゆうかいてん: 97-101 °C (lit.)
97-101 °C - PSA: 66.4
- ようかいせい: 未確定
D-Cysteine,N-(2-methyl-1-oxopropyl)- セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: 22-24/25
- 福カードFコード:3-10-23
- ちょぞうじょうけん:2-8°C
D-Cysteine,N-(2-methyl-1-oxopropyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03174-250mg |
D-Cysteine,N-(2-methyl-1-oxopropyl)- |
124529-07-3 | 250mg |
¥1338.0 | 2021-09-04 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-236051-250mg |
N-Isobutyryl-D-cysteine, |
124529-07-3 | ≥97% | 250mg |
¥2174.00 | 2023-09-05 | |
SHENG KE LU SI SHENG WU JI SHU | sc-236051-250 mg |
N-Isobutyryl-D-cysteine, |
124529-07-3 | ≥97% | 250MG |
¥2,174.00 | 2023-07-10 |
D-Cysteine,N-(2-methyl-1-oxopropyl)- 関連文献
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Rongchao Jin Nanoscale 2010 2 343
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Yitzhak Mastai Chem. Soc. Rev. 2009 38 772
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Wei Ma,Changlong Hao,Maozhong Sun,Liguang Xu,Chuanlai Xu,Hua Kuang Mater. Horiz. 2018 5 141
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4. Stereochemical effects of chiral monolayers on enhancing the resistance to mammalian cell adhesionDebjyoti Bandyopadhyay,Deepali Prashar,Yan-Yeung Luk Chem. Commun. 2011 47 6165
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Cecilia Noguez,Ignacio L. Garzón Chem. Soc. Rev. 2009 38 757
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Jayasmita Jana,Teresa Aditya,Tarasankar Pal New J. Chem. 2019 43 7074
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Hua-Ming Xiao,Xian Wang,Quan-Lan Liao,Shuai Zhao,Wei-Hua Huang,Yu-Qi Feng Analyst 2019 144 6578
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Arafeh Bigdeli,Forough Ghasemi,Nafiseh Fahimi-Kashani,Samira Abbasi-Moayed,Afsaneh Orouji,Zahra Jafar-Nezhad Ivrigh,Faezeh Shahdost-Fard,M. Reza Hormozi-Nezhad Analyst 2020 145 6416
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Xi Kang,Hanbao Chong,Manzhou Zhu Nanoscale 2018 10 10758
D-Cysteine,N-(2-methyl-1-oxopropyl)-に関する追加情報
D-Cysteine, N-(2-methyl-1-oxopropyl)-: A Comprehensive Overview
The compound with CAS No. 124529-07-3, commonly referred to as D-Cysteine, N-(2-methyl-1-oxopropyl)-, is a significant molecule in the field of chemistry and biochemistry. This compound is a derivative of D-cysteine, a naturally occurring amino acid, and its structure incorporates a N-(2-methyl-1-oxopropyl) group, which adds unique functional properties to the molecule. The compound has garnered attention in recent years due to its potential applications in drug development, nutraceuticals, and biotechnology.
D-Cysteine is one of the two enantiomers of cysteine, the other being L-cysteine. While L-cysteine is more commonly found in biological systems, D-cysteine has distinct properties that make it valuable for specific applications. The N-(2-methyl-1-oxopropyl) group attached to the nitrogen atom introduces a ketone functionality, which can participate in various chemical reactions. This modification enhances the compound's stability and bioavailability, making it a promising candidate for therapeutic agents.
Recent studies have explored the role of D-Cysteine, N-(2-methyl-1-oxopropyl)- in antioxidant defense mechanisms. Cysteine derivatives are known for their ability to scavenge reactive oxygen species (ROS), which are implicated in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. The addition of the N-(2-methyl-1-oxopropyl) group has been shown to enhance the molecule's ability to neutralize ROS more effectively than unmodified D-cysteine. This makes it a potential candidate for developing novel antioxidant therapies.
In the field of nutraceuticals, D-Cysteine, N-(2-methyl-1-oxopropyl)- has been investigated for its role in boosting glutathione levels in the body. Glutathione is a critical antioxidant that plays a vital role in detoxification and immune function. By incorporating this compound into dietary supplements, researchers aim to provide individuals with an enhanced defense against oxidative stress without the side effects associated with synthetic antioxidants.
The synthesis of D-Cysteine, N-(2-methyl-1-oxopropyl)- involves a multi-step process that includes amino acid modification and functional group transformations. Recent advancements in asymmetric synthesis have enabled the production of this compound with high enantiomeric purity, which is essential for its application in pharmaceuticals. The use of green chemistry principles in its synthesis has also been explored to minimize environmental impact.
Another area of interest is the use of D-Cysteine, N-(2-methyl-1-oxopropyl)- as a building block for peptide synthesis. Its unique structure allows for the creation of peptides with tailored biological activities. Researchers have reported that peptides incorporating this derivative exhibit improved stability and bioavailability compared to those made from unmodified cysteine.
From a structural standpoint, D-Cysteine differs from L-cysteine in the configuration of its chiral center. The addition of the N-(2-methyl-1-oxopropyl) group further modifies its stereochemistry, influencing its interactions with biological systems. Computational studies have provided insights into how these modifications affect the molecule's pharmacokinetics and pharmacodynamics.
In conclusion, D-Cysteine, N-(2-methyl-1-oxopropyl)- (CAS No. 124529-07-3) is a versatile compound with promising applications across multiple fields. Its unique chemical structure and functional properties make it an attractive candidate for drug development, nutraceuticals, and biotechnology. As research continues to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in advancing human health and well-being.
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